4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

Bioisostere design Physicochemical profiling Lead optimization

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride (CAS 2411312-48-4) is a saturated, bridged bicyclic amino acid that integrates a 2-oxabicyclo[2.2.2]octane core—a validated phenyl bioisostere—with a bridgehead amino acid motif. This scaffold enforces a rigid, three-dimensional conformation that mimics para-substituted aromatic rings while eliminating planarity and reducing the number of rotatable bonds.

Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
Cat. No. B12985958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Molecular FormulaC8H14ClNO3
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CO2)N)C(=O)O.Cl
InChIInChI=1S/C8H13NO3.ClH/c9-7-1-3-8(4-2-7,6(10)11)12-5-7;/h1-5,9H2,(H,10,11);1H
InChIKeyDGFLNLUCIRAIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid Hydrochloride: A Constrained Bicyclic Amino Acid for Precision Chemical Biology


4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride (CAS 2411312-48-4) is a saturated, bridged bicyclic amino acid that integrates a 2-oxabicyclo[2.2.2]octane core—a validated phenyl bioisostere—with a bridgehead amino acid motif [1]. This scaffold enforces a rigid, three-dimensional conformation that mimics para-substituted aromatic rings while eliminating planarity and reducing the number of rotatable bonds [1][2]. The hydrochloride salt form enhances aqueous solubility and handling stability, making the compound a strategic building block for peptide mimetics, PROTAC linkers, and fragment-based lead generation where conformational pre-organization is critical.

Why Generic Amino Acid Building Blocks Cannot Reproduce the Conformational and Electronic Profile of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid Hydrochloride


Substituting 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride with a flexible aliphatic amino acid (e.g., GABA, ε-aminocaproic acid) or a planar aromatic amino acid (e.g., para-aminobenzoic acid) introduces either excessive rotational freedom or an electron-rich aromatic system that alters target binding and pharmacokinetics. The bridging oxygen atom within the bicyclic cage withdraws electron density, shifting the carboxylic acid pKa by approximately 1.2 log units relative to the all-carbon bicyclo[2.2.2]octane analog, thereby modifying ionization state at physiological pH [1]. Furthermore, the saturated, three-dimensional architecture eliminates π-π stacking and oxidative metabolism liabilities associated with phenyl rings [1]. The quantitative evidence below demonstrates that these differences are not cosmetic but translate into measurable advantages in acidity, metabolic stability, and solubility relevant to lead optimization.

Quantitative Differentiation Evidence: 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid Hydrochloride vs. Closest Structural Analogs


Carboxylic Acid pKa Lowered by Oxygen Bridge: 2-Oxabicyclo[2.2.2]octane-1-carboxylic Acid vs. Bicyclo[2.2.2]octane-1-carboxylic Acid

Replacement of the γ-methylene group in bicyclo[2.2.2]octane-1-carboxylic acid with an oxygen atom to form 2-oxabicyclo[2.2.2]octane-1-carboxylic acid lowers the experimentally measured pKa from 5.6 to 4.4, a ΔpKa of −1.2 units [1]. This places the acidity of the oxabicyclo acid nearly identical to that of para-methyl benzoic acid (pKa 4.5), confirming that the bridging oxygen acts as an electron‑withdrawing bioisostere of the aromatic ring [1]. The 4-amino derivative is expected to inherit this acid‑strengthening effect, resulting in a carboxylate that is predominantly ionized at physiological pH, whereas the all‑carbon bicyclo analog remains partially protonated.

Bioisostere design Physicochemical profiling Lead optimization

Metabolic Stability Gain: 2-Oxabicyclo[2.2.2]octane-Containing Imatinib Analog vs. Parent Imatinib

Incorporation of the 2-oxabicyclo[2.2.2]octane core into imatinib, replacing the central phenyl ring, resulted in a measurable improvement in metabolic stability in human liver microsomes [1]. Although the study did not disclose exact intrinsic clearance values for the amino acid derivative, the general principle—that saturation of the phenyl ring with the oxabicyclo cage reduces CYP‑mediated oxidation—is directly transferable to 4‑amino‑2‑oxabicyclo[2.2.2]octane‑1‑carboxylic acid hydrochloride when it is used as a phenyl replacement in peptide or small‑molecule scaffolds.

Drug metabolism Pharmacokinetics Scaffold hopping

Aqueous Solubility Enhancement: Oxabicyclo-Imatinib Analog vs. Parent Imatinib

The replacement of the phenyl ring in imatinib with the 2-oxabicyclo[2.2.2]octane core increased aqueous solubility, consistent with the introduction of a hydrogen‑bond‑accepting oxygen and disruption of aromatic π‑stacking [1]. While solubility data for the free amino acid hydrochloride are vendor‑reported, the class‑level behavior of the oxabicyclo scaffold predicts that 4‑amino‑2‑oxabicyclo[2.2.2]octane‑1‑carboxylic acid hydrochloride will exhibit higher aqueous solubility than its all‑carbon bicyclo[2.2.2]octane counterpart or para‑aminobenzoic acid.

Solubility Formulation Bioisostere

Conformational Rigidity: Rotatable Bond Count vs. Flexible Aliphatic Amino Acids

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride possesses zero rotatable bonds between the amino and carboxyl termini (excluding the bonds to the ring), compared with three rotatable bonds in GABA and four in ε-aminocaproic acid [1][2]. This complete conformational lock reduces the entropic penalty upon target binding and enforces a well-defined distance and angle between the hydrogen‑bond donor/acceptor groups. Patent literature on oxabicyclo acids as LPA antagonists explicitly exploits this rigidity to achieve selective receptor inhibition [2].

Conformational constraint Peptide mimetic Entropy penalty

High-Value Application Scenarios for 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid Hydrochloride


Rigid Phenyl Bioisostere in Fragment-Based Drug Discovery

The oxabicyclo core mimics the geometry and electron-withdrawing character of a para-substituted phenyl ring while eliminating aromatic metabolism and improving solubility [1]. Incorporate the amino acid as a fragment linking carboxylic acid and amine pharmacophores in a conformationally defined orientation. The 1.2-unit pKa shift relative to all-carbon bicyclo analogs ensures appropriate ionization for target engagement [1].

Conformationally Constrained Linker in PROTAC Design

The rigid, zero-rotatable-bond scaffold serves as a structurally defined linker between a target‑protein ligand and an E3 ligase ligand [1]. The fixed distance and angle between the amino and carboxyl attachment points reduce the conformational space sampled by the PROTAC, potentially improving ternary complex formation and degradation efficiency relative to flexible alkyl linkers such as GABA or aminocaproic acid [2].

Metabolically Stable Peptide Mimetic Core

Replace a natural or non‑natural flexible amino acid with 4‑amino‑2‑oxabicyclo[2.2.2]octane‑1‑carboxylic acid hydrochloride to lock the backbone conformation. The saturated cage resists peptidase cleavage and CYP oxidation, while the bridging oxygen provides a hydrogen‑bond acceptor that can interact with the target protein or improve aqueous solubility [1]. This is particularly valuable when designing orally bioavailable peptide analogs.

LPA Receptor Antagonist Lead Optimization

Patent disclosures demonstrate that oxabicyclo acids serve as selective LPA receptor inhibitors [2]. The 4‑amino derivative can be elaborated via amide coupling or reductive amination to generate focused libraries of antagonists where the rigid core enforces the optimal pharmacophore geometry identified in structure‑activity relationship studies [2].

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